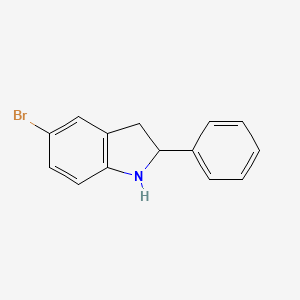
5-Bromo-2-phenylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-phenylindoline is a brominated derivative of indoline, a heterocyclic compound that features a fused benzene and pyrrole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromine atom at the 5-position and the phenyl group at the 2-position of the indoline ring imparts unique chemical properties to this molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenylindoline typically involves the bromination of 2-phenylindoline. One common method is the electrophilic bromination using bromine (Br₂) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-phenylindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indoline ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed:
- Substituted indolines or indoles depending on the reaction conditions and reagents used.
- Oxidized products like indole-2-carboxylic acids.
- Reduced products like 2-phenylindoline .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-phenylindoline has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential anticancer, antiviral, and antimicrobial properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is utilized in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-phenylindoline in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and the phenyl group play crucial roles in enhancing the binding affinity and specificity of the compound . Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
5-Bromoindoline: Lacks the phenyl group at the 2-position, resulting in different chemical properties and reactivity.
2-Phenylindoline:
5-Bromo-2-methylindoline: The presence of a methyl group instead of a phenyl group at the 2-position alters its steric and electronic characteristics.
Uniqueness: 5-Bromo-2-phenylindoline is unique due to the combined presence of the bromine atom and the phenyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C14H12BrN |
|---|---|
Molekulargewicht |
274.15 g/mol |
IUPAC-Name |
5-bromo-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12BrN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-8,14,16H,9H2 |
InChI-Schlüssel |
MPXCWCFXCJPDFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


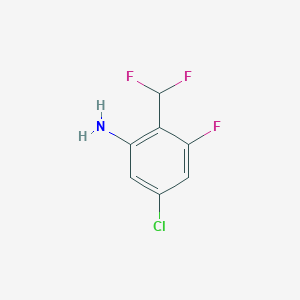
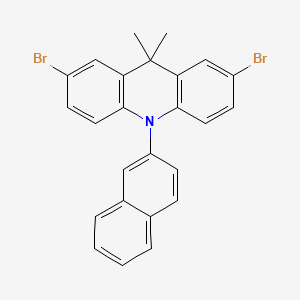
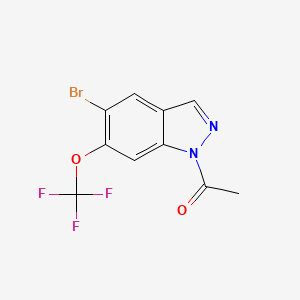
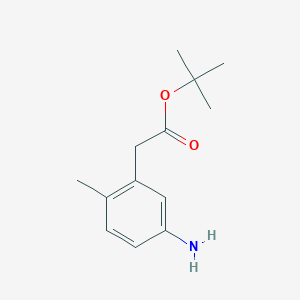
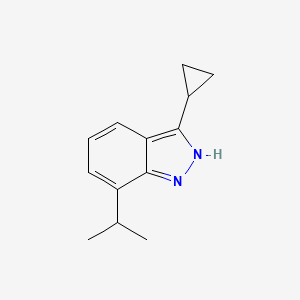
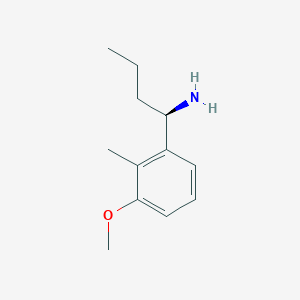
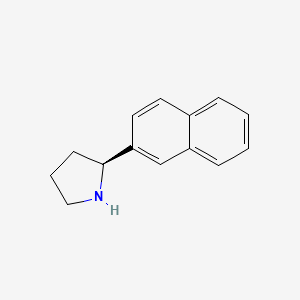

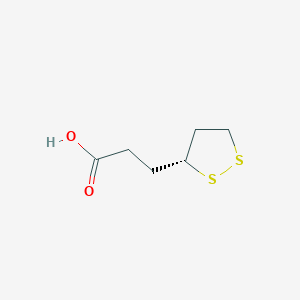
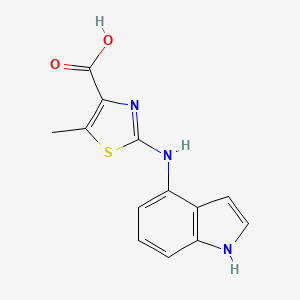
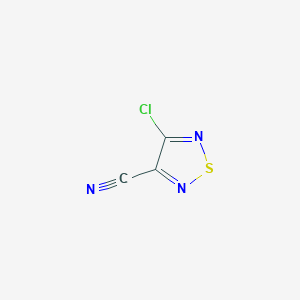
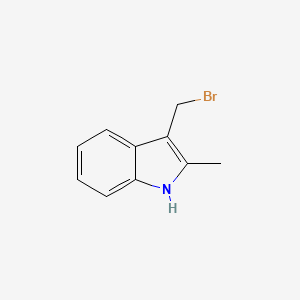
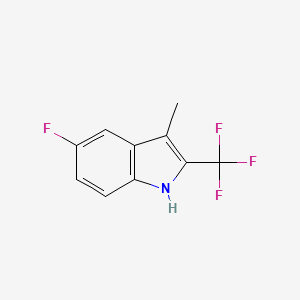
![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)
